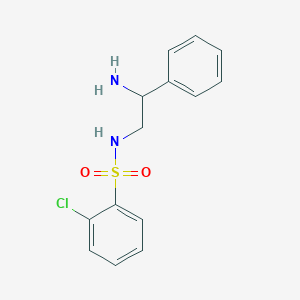

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide

Description

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide group linked to a 2-amino-2-phenylethyl moiety. Its molecular formula is C₁₄H₁₄ClN₂O₂S, with a calculated molecular weight of 309.8 g/mol. The compound features a primary amine group on the phenylethyl chain, which may influence its solubility and reactivity.

Properties

Molecular Formula |

C14H15ClN2O2S |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

N-(2-amino-2-phenylethyl)-2-chlorobenzenesulfonamide |

InChI |

InChI=1S/C14H15ClN2O2S/c15-12-8-4-5-9-14(12)20(18,19)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,17H,10,16H2 |

InChI Key |

DZWRGWPEZQASHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthesis Approach

The synthesis of N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide generally involves the reaction of 2-amino-2-phenylethylamine with 2-chlorobenzene-1-sulfonyl chloride. This reaction is typically carried out in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from about 20°C to 50°C.

Reaction Conditions

| Reagent | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2-Amino-2-phenylethylamine | 1 mmol | DCM | 20-50°C | 1-24 hours |

| 2-Chlorobenzene-1-sulfonyl chloride | 1 mmol | DCM | 20-50°C | 1-24 hours |

| Base (e.g., triethylamine) | 1 mmol | DCM | 20-50°C | 1-24 hours |

Specific Synthesis Protocol

-

- 2-Amino-2-phenylethylamine : This amine can be prepared through various methods, including the reduction of corresponding nitro compounds.

- 2-Chlorobenzene-1-sulfonyl chloride : This sulfonyl chloride can be synthesized from 2-chlorobenzene-1-sulfonic acid using chlorinating agents like thionyl chloride.

-

- In a round-bottom flask equipped with a magnetic stirrer, combine 2-amino-2-phenylethylamine, 2-chlorobenzene-1-sulfonyl chloride, and a base such as triethylamine in a suitable solvent.

- Stir the mixture at room temperature for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC).

-

- After the reaction is complete, the mixture is washed with water to remove any impurities.

- The organic layer is then dried over anhydrous sodium sulfate and filtered.

- The solvent is evaporated under reduced pressure to yield the crude product.

- Further purification can be achieved through recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

- Infrared Spectroscopy (IR) : Expected peaks include N-H stretching around 3300 cm^-1 and S=O stretching around 1300-1400 cm^-1.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show signals corresponding to the aromatic protons, the methylene group adjacent to the nitrogen, and the amino group.

- Mass Spectrometry (MS) : The molecular ion peak can be observed in the mass spectrum, confirming the molecular weight of the compound.

Biological Activity

Sulfonamide derivatives, including those similar to this compound, have been studied for their potential biological activities. For instance, sulfonamides are known for their antibacterial properties and have been explored as inhibitors of various enzymes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related sulfonamides from the evidence:

Key Observations:

Halogen Effects :

- The target compound’s 2-chloro substituent contrasts with 2-bromo in and 4-chloro-2-fluoro in . Bromine’s larger atomic radius may hinder binding in sterically sensitive targets, while fluorine’s electronegativity could enhance hydrogen bonding .

- Methoxy () and thiazole () groups introduce polar or aromatic interactions, respectively, which are absent in the target compound .

Amino Group Positioning: The primary amine on the phenylethyl chain (target) vs.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~309.8 g/mol) compared to (252.69 g/mol) suggests reduced solubility, a critical factor in drug design .

Biological Activity

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its interactions with various enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonamide group (-SO2NH-) attached to a chlorobenzene ring and an aminoethyl side chain. This configuration is crucial for its biological activity, influencing its interaction with target biomolecules.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Butyrylcholinesterase (BChE) :

- Acetylcholinesterase (AChE) :

- Lipoxygenase (LOX) :

Cardiovascular Effects

Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters by modulating perfusion pressure and coronary resistance. For instance, 4-(2-aminoethyl)benzenesulfonamide was noted to decrease coronary resistance in experimental settings, suggesting a possible role in cardiovascular regulation .

In Vitro Studies

A study conducted on various N-substituted sulfonamides demonstrated that compounds similar to this compound showed promising results as BChE inhibitors with IC50 values ranging from 0.02 to 0.85 µmoles, indicating strong competitive activity compared to standard inhibitors like eserine .

| Compound Name | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | Butyrylcholinesterase | 0.85 |

| Eserine | Butyrylcholinesterase | 0.04 |

| N-methyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Acetylcholinesterase | 34.61 |

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively documented; however, theoretical models suggest varying permeability across different cell lines, which could influence its bioavailability and therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide, and how are intermediates purified?

A multi-step synthesis typically involves:

Sulfonylation : Reacting 2-chlorobenzenesulfonyl chloride with a β-amino alcohol precursor (e.g., 2-amino-2-phenylethanol) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during subsequent reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures intermediate purity .

Q. What analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify the sulfonamide linkage, aromatic protons, and stereochemistry at the amino-phenylethyl moiety .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and amine groups) .

Q. Which in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme Inhibition : Fluorometric assays targeting sulfonamide-associated enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzene ring to modulate electron density and binding affinity .

- Scaffold Hybridization : Fuse with heterocycles (e.g., imidazole or thiadiazole) to enhance interaction with biological targets .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with receptors (e.g., kinases) .

Q. How can contradictory biological activity data between assays be resolved?

- Assay Conditions : Control variables like pH (sulfonamide pKa affects ionization) and solvent (DMSO concentration impacts cell viability) .

- Metabolite Analysis : LC-MS to identify degradation products or active metabolites .

- Structural Analog Comparison : Test derivatives lacking the 2-chlorophenyl group to isolate functional contributions .

Q. What crystallographic insights explain the compound’s conformational stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.